Tert-butyl 3-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(13)8-5-4-6-9(7-8)12(14)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFFYEGVQDWTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474798 | |
| Record name | Tert-butyl 3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58656-99-8 | |
| Record name | Tert-butyl 3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl 3 Nitrobenzoate
Direct Esterification Approaches
Direct esterification involves the reaction of a carboxylic acid with an alcohol. In the context of tert-butyl 3-nitrobenzoate, this means reacting 3-nitrobenzoic acid directly with tert-butanol (B103910). However, the bulky nature of tert-butanol, a tertiary alcohol, makes it less reactive than primary or secondary alcohols in classic esterification reactions due to steric hindrance around the hydroxyl group.
Esterification of 3-Nitrobenzoic Acid with Tert-butanol
The traditional method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating 3-nitrobenzoic acid with an excess of tert-butanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product, water, a byproduct, must be removed.
The mechanism begins with the protonation of the carbonyl oxygen of 3-nitrobenzoic acid by the strong acid catalyst. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the oxygen atom of tert-butanol. A key challenge in this specific reaction is the formation of a stable tert-butyl carbocation from tert-butanol under the strong acidic conditions, which can lead to competing elimination reactions (formation of isobutylene). chemicalbook.com Therefore, controlling reaction conditions is critical, though yields can often be modest with this classic approach.
Catalytic Systems for Enhanced Esterification Yields and Selectivity
To overcome the limitations of traditional acid catalysis, various advanced catalytic systems have been developed. These systems aim to improve reaction rates and yields under milder conditions.
One highly effective method involves the in-situ activation of the carboxylic acid. For instance, a procedure analogous to the synthesis of tert-butyl 3-methyl-4-nitrobenzoate can be applied, which achieves a high yield. In this approach, 3-nitrobenzoic acid is first treated with benzenesulfonyl chloride in the presence of a base like pyridine (B92270). This forms a highly reactive mixed anhydride (B1165640) intermediate. Subsequent dropwise addition of tert-butanol to this activated intermediate results in the formation of this compound in high yield, as the steric hindrance of the alcohol is more easily overcome. sci-hub.se
Modern catalysts for the tert-butylation of carboxylic acids also include bis(trifluoromethanesulfonyl)imide (Tf₂NH). This superacid catalyst can efficiently promote the esterification of various carboxylic acids in tert-butyl acetate (B1210297), which serves as both the solvent and the tert-butylating agent, often resulting in high yields under relatively mild conditions.
Table 1: Comparison of Catalytic Systems for Direct Esterification
| Catalytic System | Reagents | Typical Conditions | Key Feature |
|---|---|---|---|
| Fischer-Speier | 3-Nitrobenzoic Acid, Tert-butanol, H₂SO₄ (cat.) | Reflux, removal of water | Classic method, equilibrium-driven. |
| Benzenesulfonyl Chloride/Pyridine | 3-Nitrobenzoic Acid, Benzenesulfonyl Chloride, Pyridine, Tert-butanol | Low temperature (<30 °C) | Forms a highly reactive mixed anhydride intermediate, leading to high yields (e.g., 97% for a similar substrate). sci-hub.se |
| Bis(trifluoromethanesulfonyl)imide | 3-Nitrobenzoic Acid, Tf₂NH (cat.), Tert-butyl acetate | 0 °C to room temperature | Utilizes a superacid catalyst and tert-butyl acetate as the tert-butyl source. |
Indirect Synthetic Routes
Indirect routes circumvent the direct reaction of 3-nitrobenzoic acid and tert-butanol, often by employing a more reactive derivative of the carboxylic acid or by exchanging ester groups.
Transesterification Strategies Involving Tert-butyl Alcohol
Transesterification is the process of converting one ester into another by reacting it with an alcohol. In principle, an unhindered ester of 3-nitrobenzoic acid, such as methyl 3-nitrobenzoate, could be reacted with tert-butanol to yield this compound. This reaction is typically catalyzed by an acid or a base.
However, research has shown that the transesterification of esters with tert-butanol is often inefficient. amazonaws.com For example, in studies involving the transesterification of methyl 2-nitroacetate with various alcohols, tert-butyl alcohol was found to be unreactive under conditions where primary and secondary alcohols readily formed esters. amazonaws.com This difficulty is again attributed to the steric bulk of tert-butanol, which hinders its ability to act as a nucleophile. While catalysts like dibutyltin(IV)oxide (DBTO) or N-heterocyclic olefins (NHOs) have been shown to promote transesterification, this route remains challenging for producing tert-butyl esters and is generally less favored than other methods. amazonaws.comrsc.org
Acylation Reactions with Tert-butyl Alcohol and 3-Nitrobenzoyl Chloride
A more reliable and widely used indirect method is the acylation of tert-butanol with a reactive derivative of 3-nitrobenzoic acid, namely 3-nitrobenzoyl chloride. This multi-step approach involves first converting the carboxylic acid to the more reactive acid chloride, followed by reaction with the alcohol.
Step 1: Synthesis of 3-Nitrobenzoyl Chloride 3-Nitrobenzoic acid is readily converted to 3-nitrobenzoyl chloride by refluxing with thionyl chloride (SOCl₂). The reaction produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. After the reaction period, the excess thionyl chloride is removed by distillation, yielding the crude acid chloride.
Step 2: Acylation of Tert-butanol The resulting 3-nitrobenzoyl chloride is a potent acylating agent. It reacts readily with tert-butanol to form this compound. Due to the formation of HCl as a byproduct in this step, a weak, non-nucleophilic base such as pyridine is typically added to the reaction mixture. The base neutralizes the HCl, preventing potential acid-catalyzed side reactions and driving the equilibrium towards the final product. This method is highly effective because the high reactivity of the acid chloride readily overcomes the steric hindrance of the tert-butyl alcohol.
Table 2: Acylation Reaction Overview
| Step | Reactants | Key Reagent | Purpose |
|---|---|---|---|
| 1 | 3-Nitrobenzoic Acid | Thionyl Chloride (SOCl₂) | Converts the carboxylic acid to the highly reactive 3-nitrobenzoyl chloride. |
| 2 | 3-Nitrobenzoyl Chloride, Tert-butanol | Pyridine (or other base) | Acylates the alcohol and neutralizes the HCl byproduct. |
Nitration-based Syntheses
An alternative strategy involves introducing the nitro group onto the aromatic ring after the ester has already been formed. This approach starts with the synthesis of tert-butyl benzoate (B1203000), followed by an electrophilic aromatic substitution reaction.
Step 1: Synthesis of Tert-butyl Benzoate Tert-butyl benzoate can be prepared via the methods described in section 2.1, typically by reacting benzoic acid with tert-butanol or its equivalent.
Step 2: Nitration of Tert-butyl Benzoate The nitration of tert-butyl benzoate is a classic example of an electrophilic aromatic substitution. The reaction is performed using a nitrating mixture, which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
The mechanism involves several steps:
Generation of the Electrophile: Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺).
Electrophilic Attack: The π-electron system of the benzene (B151609) ring of tert-butyl benzoate acts as a nucleophile, attacking the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Directing Effects: The ester group (-COOC(CH₃)₃) is an electron-withdrawing group and a deactivator, making the aromatic ring less reactive than benzene. It directs incoming electrophiles to the meta-position. Therefore, the nitronium ion adds predominantly to the C-3 position of the ring.
Rearomatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.
This reaction must be carefully controlled, typically at low temperatures (e.g., 0-15 °C), as nitration is a highly exothermic process.
Electrophilic Aromatic Substitution for Introducing the Nitro Group
The introduction of a nitro group onto an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). This process involves the attack of an electrophile on the electron-rich benzene ring.
Generation of the Nitronium Ion (NO₂⁺)
The key electrophile in the nitration of aromatic compounds is the nitronium ion (NO₂⁺). wikipedia.orgfiveable.me This highly reactive species is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. wikipedia.orgfiveable.mewikipedia.org The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and electrophilic nitronium ion. wikipedia.orgwikipedia.orgaiinmr.com
The equilibrium for the generation of the nitronium ion is as follows: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ quora.com
While less common for synthetic purposes, the nitronium ion can also be generated from nitric acid alone, though the equilibrium is less favorable: 2HNO₃ ⇌ NO₂⁺ + NO₃⁻ + H₂O vaia.com
Stable salts of the nitronium ion, such as nitronium tetrafluoroborate (B81430) ([NO₂]⁺[BF₄]⁻) and nitronium perchlorate (B79767) ([NO₂]⁺[ClO₄]⁻), can be isolated but are extremely reactive and hygroscopic. wikipedia.orgwikipedia.org
Regioselectivity Considerations in Benzene Ring Nitration
The position at which the nitro group substitutes on a benzene ring already bearing a substituent is determined by the electronic properties of that substituent. youtube.comnih.gov Substituents are broadly classified as either activating or deactivating groups, which in turn direct incoming electrophiles to specific positions (ortho, meta, or para). wikipedia.orgorganicchemistrytutor.com
Activating groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups generally direct incoming electrophiles to the ortho and para positions. wikipedia.orgorganicchemistrytutor.com
Deactivating groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive. These groups, with the exception of halogens, typically direct incoming electrophiles to the meta position. wikipedia.orgorganicchemistrytutor.com
This regioselectivity is governed by the stability of the carbocation intermediate (the arenium ion or σ-complex) formed during the reaction. youtube.comnih.gov For activating groups, the resonance structures for ortho and para attack allow for the positive charge to be delocalized onto the substituent, leading to greater stabilization. For meta-directing deactivating groups, the ortho and para intermediates are significantly destabilized by the placement of a positive charge adjacent to the electron-withdrawing group. libretexts.orgyoutube.com
Role of Directing Groups in 3-Nitrobenzoate Formation
The synthesis of this compound specifically requires the introduction of a nitro group at the meta position relative to the tert-butoxycarbonyl group. The ester group (-COOC(CH₃)₃) is an electron-withdrawing group and, consequently, a deactivating group. scribd.comlibretexts.org This deactivation occurs because the carbonyl group pulls electron density away from the benzene ring through resonance. libretexts.orglibretexts.org
Due to this electron-withdrawing nature, the ester group directs the incoming nitronium ion to the meta position. scribd.com Attack at the ortho and para positions would result in a resonance structure where a positive charge is placed on the carbon directly attached to the electron-withdrawing ester group, which is highly unfavorable. libretexts.orgscribd.com Therefore, the meta-substituted product, this compound, is the major product formed during the nitration of tert-butyl benzoate. scribd.comlibretexts.org
Utilization of Tert-butyl Nitrite (B80452) (TBN) as a Nitrating Reagent
Tert-butyl nitrite (TBN) has emerged as a versatile and milder alternative to traditional nitrating agents. thieme-connect.comthieme-connect.com It can serve as a source of nitro groups under various conditions, often involving radical pathways. thieme-connect.comrsc.org
Radical Nitration Mechanisms with TBN
TBN can generate nitro radicals (•NO₂) through several proposed mechanisms. Under aerobic conditions, TBN can produce a tert-butoxy (B1229062) radical and a nitric oxide radical (•NO). The nitric oxide radical is then converted to the nitro radical. thieme-connect.comrsc.org This in situ generation of the nitro radical allows for the nitration of various substrates, including aromatics. thieme-connect.comthieme-connect.com
The general steps for radical nitration of an aromatic compound (Ar-H) can be summarized as:
Initiation: Homolytic cleavage of TBN to form radicals.
Propagation: The generated nitro radical attacks the aromatic ring to form a radical intermediate.
Termination/Product Formation: The radical intermediate is then converted to the final nitroaromatic product.
The specific mechanism can vary depending on the substrate and reaction conditions. For instance, in the nitration of phenols, the reaction is proposed to proceed through the formation of an O-nitrosyl intermediate, followed by homolysis and oxidation to yield the C-nitro derivative. nih.gov
Metal-free Nitration Protocols
A significant advantage of using TBN is the ability to perform nitrations under metal-free conditions. rsc.orgorganic-chemistry.org This is particularly beneficial in the synthesis of pharmaceuticals and fine chemicals where metal contamination can be a concern. These protocols often rely on the thermal or photochemical decomposition of TBN to initiate the radical process. rsc.org
Catalytic Systems in TBN-mediated Nitration (e.g., Copper catalysis, Palladium catalysis)
While this article focuses on this compound, the provided outline specifies an analysis of nitration mediated by tert-butyl nitrite (TBN). TBN is a related and important reagent in modern organic synthesis, valued for its ability to generate nitro radicals under milder conditions than traditional nitrating agents like nitric acid. These TBN-mediated reactions are relevant for the synthesis of a wide range of nitroaromatic compounds.
Copper Catalysis: Copper-catalyzed nitration reactions utilizing TBN have emerged as an effective method for C-H functionalization. For instance, researchers have demonstrated the remote C5-selective C-H nitration of indoline (B122111) derivatives using a copper catalyst with TBN serving as the organonitro reagent. rsc.org This approach highlights the ability of copper systems to direct the nitration to specific positions on a molecule. In other studies, copper(II) nitrite complexes have been shown to engage in reactions with phenols, leading to nitrated products. nih.gov For example, the reaction between a unique high-valent copper nitrite species and 2,4-di-tert-butylphenol (B135424) resulted in the formation of 2,4-di-tert-butyl-6-nitrophenol, demonstrating an unusual anaerobic nitration pathway. nih.gov These copper-catalyzed systems offer a valuable tool for targeted nitrations under relatively mild conditions.
Palladium Catalysis: Palladium catalysis has been extensively used to achieve highly regioselective nitrations with TBN. An efficient protocol for the ortho-nitration of (E)-azoarenes uses a palladium catalyst with TBN as the nitrating agent under atmospheric oxygen. nih.gov This method provides excellent chemo- and regioselectivity across a broad array of functional groups. nih.govresearchgate.net The proposed mechanism for these transformations often involves a Pd(II)/Pd(IV) catalytic cycle. The cycle is initiated by the C-H activation of the substrate by the Pd(II) catalyst, forming a cyclic palladium intermediate. This is followed by oxidative addition of radicals generated from TBN to create a Pd(IV) intermediate, which then undergoes reductive elimination to yield the nitrated product and regenerate the Pd(II) catalyst. rsc.org Another novel palladium-catalyzed method involves the nitration of Meyer-Schuster intermediates (generated in situ from propargylic alcohols) using TBN to produce α-nitro enones at room temperature. organic-chemistry.org
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing nitroaromatics like this compound, this involves minimizing hazardous waste, avoiding harsh reagents, and improving energy efficiency.
Solvent-Free Reaction Conditions
Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, as they eliminate the environmental and safety issues associated with solvent use, purification, and disposal. Research has shown the efficacy of using tert-butyl nitrite (TBN) for the N-nitrosation of secondary amines under solvent-free conditions, highlighting the potential for TBN in clean synthesis. rsc.orgrsc.org These reactions proceed with excellent yields and easy product isolation, often requiring just a simple filtration or aqueous work-up. rsc.org
In the realm of ester synthesis, which is a key step in one pathway to this compound, biocatalysis offers a solvent-free alternative. For example, the synthesis of butyl acetate has been achieved with a 60% conversion yield in a solvent-free system using an immobilized lipase (B570770) enzyme. nih.gov Such enzymatic approaches avoid toxicity and flammability problems associated with organic solvents and simplify product purification. nih.gov The development of solvent-free nitration processes using TBN for energetic materials is also an area of active research, aiming to minimize waste and energy expenditure. dtic.mil
Use of Environmentally Benign Catalysts and Reagents
A major goal of green chemistry is to replace hazardous reagents and catalysts with safer, more sustainable alternatives. Traditional nitration relies on a notoriously corrosive and dangerous mixture of concentrated nitric and sulfuric acids, which generates significant acidic waste. rsc.org
Modern alternatives include:
Tert-butyl nitrite (TBN): TBN is considered a safer and more chemoselective nitrating agent that functions under mild, often metal- and acid-free, conditions. rsc.orgnih.goveurekaselect.com It yields tert-butanol as a relatively benign byproduct. nih.gov
Dinitrogen Pentoxide (N₂O₅): N₂O₅ is an effective and eco-friendly nitrating agent that can be used almost stoichiometrically, thereby drastically reducing acidic waste. nih.gov Its use in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) medium, a non-hazardous Freon that can be easily recycled, further enhances the green credentials of the process. nih.gov
Solid Acid Catalysts: Recyclable solid acid catalysts like Nafion-H, a perfluorinated polysulfonic acid resin, can replace liquid sulfuric acid. Nafion-H has been used for the selective nitration of alkylbenzenes with butyl nitrate. rsc.org
Biocatalysts: Enzymes offer an attractive alternative to chemical methods, providing high selectivity under mild reaction conditions and reducing the environmental footprint. acs.org Halohydrin dehalogenases, for instance, have been used to catalyze the synthesis of chiral β-nitroalcohols from epoxides and nitrite. acs.org
Sustainable Synthetic Pathways for Reduced Environmental Impact
Sustainable strategies being developed include:
Mechanochemistry: Recent advances have demonstrated the use of ball milling for electrophilic nitration. This method uses a recyclable, saccharin-derived nitrating reagent under solvent-minimized conditions, significantly improving green metrics and reducing energy consumption compared to conventional solvent-based processes. rsc.org
Catalyst-Free Systems: The development of catalyst-free nitration reactions further enhances sustainability by eliminating the need for, and subsequent removal of, metal catalysts. TBN has been successfully used in catalyst-free nitrations of various substrates, including the synthesis of 1,2,3-triazole-N-oxide derivatives in environmentally friendly solvents like ethanol (B145695) and water. nih.gov
Closed-Loop Solvent Systems: The use of N₂O₅ in liquefied TFE provides a pathway with a minimal amount of easy-to-utilize waste, as the TFE solvent is not emitted but is recondensed and returned to the process. nih.gov This approach represents a significant step towards a circular chemical economy for nitration reactions.
Comparative Analysis of Synthetic Routes
Yield and Selectivity Comparisons
Route 1: Nitration of Tert-butyl Benzoate This route involves the direct electrophilic nitration of the aromatic ring of tert-butyl benzoate. The ester group (-COOC(CH₃)₃) is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta-position. quora.com This makes the reaction highly regioselective for the desired 3-nitro isomer. The primary byproducts would be small amounts of the ortho- and para-isomers. While specific yield data for the nitration of tert-butyl benzoate is not readily available in the provided search results, analogous reactions, such as the nitration of methyl benzoate, are standard procedures known for their high meta-selectivity. quora.com
Route 2: Esterification of 3-Nitrobenzoic Acid This route involves reacting 3-nitrobenzoic acid with a source of the tert-butyl group, typically tert-butanol, under acidic conditions (Fischer esterification). truman.edu This reaction is an equilibrium process, and yields can be maximized by using an excess of one reactant or by removing the water byproduct as it forms. truman.edu A synthesis for a similar compound, tert-butyl 3-methyl-4-nitrobenzoate, from its corresponding carboxylic acid and tert-butanol reported a very high yield of 97%. chemicalbook.com This suggests that the esterification route can be highly efficient. Selectivity is not an issue in this step as the nitro group is already in place.
Interactive Data Table: Comparison of Synthetic Routes
| Feature | Route 1: Nitration of Tert-butyl Benzoate | Route 2: Esterification of 3-Nitrobenzoic Acid |
| Starting Materials | Tert-butyl benzoate, Nitrating agent (e.g., HNO₃/H₂SO₄) | 3-Nitrobenzoic acid, Tert-butanol, Acid catalyst (e.g., H₂SO₄) |
| Key Transformation | Electrophilic Aromatic Substitution | Fischer Esterification |
| Selectivity | High meta-selectivity due to the directing effect of the ester group. quora.com Minor ortho/para isomers possible. | Not applicable for this step as regiochemistry is pre-determined. |
| Potential Yield | Moderate to High. Dependent on controlling reaction conditions to avoid over-nitration. | Potentially very high (e.g., 97% reported for a similar esterification). chemicalbook.com |
| Key Challenge | Use of harsh/corrosive nitrating agents; potential for over-nitration. | Reaching favorable equilibrium; requires removal of water or use of excess reagent. truman.edu |
Reaction Condition Optimization (Temperature, Pressure, Time)
The optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing the yield and purity of this compound while minimizing by-products. Research into related compounds provides a framework for the likely optimization strategies for this specific synthesis.
Temperature: Temperature control is a critical factor, particularly during nitration and esterification reactions. In the synthesis of related nitroaromatic compounds, such as methyl 3-nitrobenzoate, the nitration step requires strict temperature management. The reaction is typically conducted in an ice bath to maintain a temperature below 6 °C. southalabama.edu Exceeding this temperature can lead to the formation of unwanted dinitrated and other by-products. southalabama.edu Similarly, for the large-scale synthesis of a structurally similar compound, tert-butyl 3-methyl-4-nitrobenzoate, the temperature is carefully maintained below 30°C during the addition of reagents. chemicalbook.com For esterification reactions, such as the Fischer esterification of 3-nitrobenzoic acid, the reaction is often heated to reflux for a specified period, commonly one hour, to drive the reaction towards completion. truman.edu The specific optimal temperature is a balance between reaction rate and selectivity.
Pressure: Most standard laboratory and industrial syntheses of benzoates are conducted at atmospheric pressure. The use of high-pressure conditions is generally not required for the esterification of 3-nitrobenzoic acid or the nitration of tert-butyl benzoate. Optimization studies on related processes, like the oxidation of p-tert-butyltoluene to p-tert-butylbenzoic acid, are typically carried out in an autoclave, but this is to manage the gaseous reactant (air) and the exothermic nature of the oxidation rather than a requirement for the esterification itself. researchgate.net
Time: The duration of the reaction is a key variable optimized to ensure the reaction proceeds to completion without allowing for the degradation of the product or the formation of impurities. For the synthesis of methyl 3-nitrobenzoate, after the initial chilled addition of the nitrating mixture, the reaction is allowed to stir at room temperature for a defined period, such as 10-15 minutes, before quenching. southalabama.edu In the case of the multi-mole synthesis of tert-butyl 3-methyl-4-nitrobenzoate, the reaction mixture is stirred for a total of 2.5 hours. chemicalbook.com The optimal time is determined by monitoring the reaction's progress, often using techniques like Thin Layer Chromatography (TLC), until the starting material is consumed. southalabama.edu
The table below summarizes typical conditions and optimization findings from related syntheses, which can be extrapolated to the synthesis of this compound.
| Parameter | Condition | Rationale / Finding | Related Compound |
| Temperature | < 6-10 °C (Nitration) | Minimizes formation of dinitrated and other by-products. southalabama.edu | Methyl 3-nitrobenzoate |
| < 30 °C (Esterification) | Controls exothermic reaction during reagent addition on a large scale. chemicalbook.com | tert-Butyl 3-methyl-4-nitrobenzoate | |
| Reflux (Esterification) | Drives the equilibrium-limited Fischer esterification to completion. truman.edu | Methyl 3-nitrobenzoate | |
| Pressure | Atmospheric | Sufficient for standard esterification and nitration reactions. | General |
| Time | 15-30 minutes (Nitration) | Allows for completion of nitration after reagent addition. southalabama.edu | Methyl 3-nitrobenzoate |
| 1-2.5 hours (Esterification) | Ensures high conversion of the starting carboxylic acid. chemicalbook.comtruman.edu | Methyl 3-nitrobenzoate, tert-Butyl 3-methyl-4-nitrobenzoate |
Process Efficiency and Scalability
The efficiency and scalability of a synthetic route are paramount for its practical application, whether in research or industrial production. Key metrics for efficiency include chemical yield and the ease of product isolation and purification.
Scalability: The ability to scale up a reaction from the laboratory bench to a larger, pilot-plant or industrial scale is a critical consideration. The synthesis of tert-butyl 3-methyl-4-nitrobenzoate has been successfully performed on a 2.76 mole scale, yielding 635 grams of the product. chemicalbook.com This successful scale-up indicates that the esterification of a nitrobenzoic acid with tert-butanol is a robust and scalable process. Key challenges in scaling up, such as temperature control of exothermic steps and efficient mixing, appear to be manageable. chemicalbook.com Furthermore, nitration reactions using reagents like tert-butyl nitrite have been noted to be smoothly scalable to the gram-scale, suggesting that nitration routes to related compounds also have good potential for scale-up. rsc.org The choice of reagents and solvents that are cost-effective, safe, and environmentally benign also becomes increasingly important at a larger scale.
The table below details findings related to the efficiency and scalability for the synthesis of this compound and its analogs.
| Metric | Finding | Scale | Related Compound |
| Chemical Yield | 97% | 2.76 mole | tert-Butyl 3-methyl-4-nitrobenzoate chemicalbook.com |
| 53% (unoptimized lab scale) | 0.00169 mole | Methyl 3-nitrobenzoate southalabama.edu | |
| Scalability | Reaction successfully performed at a multi-mole scale. | 2.76 mole | tert-Butyl 3-methyl-4-nitrobenzoate chemicalbook.com |
| Nitration reactions are noted to be smoothly scalable. | Gram-scale | 3-nitroquinoline N-oxides rsc.org | |
| Purification | Recrystallization from methanol (B129727) or ethanol-water mixtures. | Lab Scale | Methyl 3-nitrobenzoate southalabama.edu |
Reaction Mechanisms and Pathways Involving Tert Butyl 3 Nitrobenzoate
Electrophilic and Nucleophilic Transformations
The electronic properties of the substituents on the benzene (B151609) ring are critical in determining the pathways of transformation. The nitro group strongly deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution. The ester group, also deactivating, further influences the regiochemistry of these reactions.
The aromatic core of tert-butyl 3-nitrobenzoate is the site of potential substitution reactions, with the existing substituents governing the position and feasibility of further functionalization.
The benzene ring in this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-withdrawing groups: the nitro group (-NO₂) and the tert-butoxycarbonyl group (-COOC(CH₃)₃). Both groups withdraw electron density from the ring through inductive and resonance effects, making it less nucleophilic and thus less reactive towards electrophiles. scribd.com
Both the nitro and ester groups are meta-directing substituents. scribd.com Therefore, when an electrophilic substitution reaction does occur, the incoming electrophile is directed to the positions meta to both groups. The possible positions for substitution are C5 (meta to the ester and ortho to the nitro group) and, to a lesser extent, C2 and C6 (ortho/para to the ester and ortho/meta to the nitro group). Given the combined deactivation, forcing conditions are typically required for such reactions to proceed.
A classic example of EAS on a related deactivated ring is the further nitration of methyl benzoate (B1203000). The introduction of a second nitro group onto methyl 3-nitrobenzoate would be expected to yield methyl 3,5-dinitrobenzoate, as both the ester and the first nitro group direct the incoming nitronium ion (NO₂⁺) to the C5 position. researchgate.net By analogy, the nitration of this compound would be predicted to yield tert-butyl 3,5-dinitrobenzoate.
Table 1: Predicted Product of Further Nitration
| Starting Material | Reagents | Major Product |
|---|
This prediction is based on the known directing effects of the substituents.
The strong electron-withdrawing nature of the nitro group makes the aromatic ring of this compound susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction pathway is particularly viable if a good leaving group (such as a halide) is present on the ring, typically positioned ortho or para to the nitro group. The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. oieau.fr
While this compound itself does not possess an ideal leaving group for a typical SNAr reaction (as hydrogen is a poor leaving group), related compounds with halogens are reactive. For instance, the SNAr reaction of 4-fluoro-3-nitrobenzoate with sodium hydroxide (B78521) has been studied. rsc.org If a halogen were present at the C2, C4, or C6 positions of this compound, the compound would be activated towards nucleophilic attack. For example, a reaction with a nucleophile like sodium methoxide (B1231860) (NaOCH₃) would proceed by the addition of the methoxide ion to the carbon bearing the leaving group, followed by the elimination of the halide ion. wuxiapptec.com The reaction is facilitated by polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which solvate the cation of the nucleophile but not the anion, thus enhancing its nucleophilicity.
The reaction of 3-halo-4-nitrobenzoic acid derivatives with morpholine, a nitrogen nucleophile, in a polar aprotic solvent at elevated temperatures is a documented example of SNAr. A similar reaction could be envisioned for a halogenated derivative of this compound.
The tert-butyl ester group is known for its unique reactivity, particularly its susceptibility to cleavage under acidic conditions and its relative stability towards base-catalyzed hydrolysis compared to simpler alkyl esters.
The hydrolysis of an ester yields the corresponding carboxylic acid and alcohol. Carboxylic acid esters can undergo hydrolysis through acid-catalyzed, base-catalyzed, and neutral pathways. researchgate.net
Base-Catalyzed Hydrolysis (Saponification): The base-catalyzed hydrolysis of most esters proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. researchgate.net This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group. jcsp.org.pk However, tert-butyl esters are known to be remarkably stable to basic hydrolysis due to the steric hindrance of the bulky tert-butyl group, which impedes the approach of the nucleophile. au.dk
Despite this general stability, studies on hindered esters have shown that saponification is possible under certain conditions. For example, tert-butyl p-nitrobenzoate, a close isomer of the title compound, has been successfully hydrolyzed using a non-aqueous solution of sodium hydroxide in a dichloromethane/methanol (B129727) mixture, yielding p-nitrobenzoic acid in high yield after 5.5 hours at room temperature. au.dk The reaction rate is slower than for less hindered esters but demonstrates that the BAc2 pathway is viable. The presence of the electron-withdrawing nitro group on the aromatic ring makes the carbonyl carbon more electrophilic, which can help to offset the steric hindrance to some extent.
Table 2: Conditions for Alkaline Hydrolysis of a Hindered Ester au.dk
| Ester | Reagents/Solvent | Time | Yield of Carboxylic Acid |
|---|
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of tert-butyl esters can proceed through a different mechanism. While many esters hydrolyze via the AAc2 pathway (the reverse of Fischer esterification), the stability of the tertiary carbocation allows tert-butyl esters to cleave via a unimolecular alkyl-oxygen fission (AAl1) mechanism. This pathway is analogous to an SN1 reaction. chegg.com The reaction is initiated by the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation, which is then trapped by water to form tert-butanol (B103910). This mechanism is significantly faster for tert-butyl esters than for primary or secondary alkyl esters.
Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, transesterification would involve replacing the tert-butanol group with a different alcohol.
Acid-catalyzed transesterification, for example with methanol, would proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of methanol to form a tetrahedral intermediate. After proton transfers, tert-butanol is eliminated, and deprotonation yields the new methyl ester, methyl 3-nitrobenzoate. A logical stepwise mechanism for the acid-catalyzed transesterification of tert-butyl benzoate to methyl benzoate using methanol has been proposed. chegg.com
However, the transesterification of tert-butyl esters can be challenging. Some catalytic systems, such as those using scandium triflate, have been shown to be ineffective for the transesterification of tert-butyl esters. lookchem.com Conversely, other methods have been developed specifically for this purpose. The reaction is an equilibrium process, and driving it to completion often requires using a large excess of the new alcohol or removing one of the products. nih.govrsc.org
Reactions at the Ester Moiety
Reduction Chemistry of the Nitro Group
The electron-withdrawing nature of the nitro group makes it susceptible to reduction, a fundamental transformation in synthetic chemistry. nih.gov This process converts the nitro functionality into an amino group, providing a key intermediate for the synthesis of dyes, pharmaceuticals, and other complex molecules.
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to their corresponding anilines due to its efficiency and clean reaction profile. thieme-connect.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. rsc.org For this compound, this reaction selectively reduces the nitro group without affecting the ester functionality or the aromatic ring.
The reaction proceeds by the adsorption of both the nitro compound and hydrogen onto the surface of the catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), platinum oxide (PtO₂), and Raney Nickel. rsc.orgrsc.orggoogle.com The choice of catalyst, solvent, temperature, and pressure can be optimized to achieve high yields and selectivity. For instance, Pd/C is a cost-effective and widely used catalyst for such transformations in both laboratory and industrial settings. thieme-connect.com The reduction of methyl 3-nitrobenzoate, a close analog, proceeds quantitatively to the corresponding aniline (B41778) using Pd/C under a hydrogen atmosphere, indicating a similar reactivity for the tert-butyl ester. rsc.org
Table 1: Typical Conditions for Catalytic Hydrogenation of Nitroarenes
| Catalyst | Solvent(s) | Temperature (°C) | Pressure | General Applicability |
| Palladium on Carbon (Pd/C) | Ethanol (B145695), Methanol, Ethyl Acetate (B1210297) | 25 - 50 | Atmospheric - 50 psi | Widely used, cost-effective, highly efficient. thieme-connect.com |
| Platinum Oxide (PtO₂) | Acetic Acid, Ethanol | 25 - 70 | Atmospheric | Effective, but can sometimes promote ring hydrogenation. google.com |
| Raney Nickel | Ethanol, Methanol | 25 - 100 | 50 - 1000 psi | Lower cost, but may require higher pressures and temperatures. google.com |
Beyond catalytic hydrogenation, several chemical reduction methods can be employed to convert the nitro group of this compound to an amine. These methods are often useful when specific functional groups are incompatible with hydrogenation conditions.
One effective method involves the use of sodium dithionite (B78146) (Na₂S₂O₄), which acts as a source of bisulfite in solution. google.com This process can be catalyzed by non-noble metals under mild reaction conditions (20-70°C) and provides quantitative conversion for many nitro compounds. google.com
Another approach is the use of metal-free organic reductants. For example, a combination of a benzothiazoline (B1199338) and a Brønsted acid has been shown to rapidly reduce nitroarenes. thieme-connect.com This system was effective in reducing methyl 4-nitrobenzoate, suggesting its applicability to similar substrates. thieme-connect.com
Classical reduction methods, such as the Béchamp reduction, utilize metals like iron or zinc in the presence of an acid. thieme-connect.com These are robust methods, though they often require higher temperatures and can generate significant metallic waste.
Table 2: Comparison of Chemical Reduction Methods for Nitroarenes
| Reductant/System | Catalyst/Co-reagent | Conditions | Advantages | Limitations |
| Sodium Dithionite (Na₂S₂O₄) | Non-noble metal catalyst (e.g., Copper) | Aqueous/Organic solvent, 20-70°C | Mild conditions, high conversion. google.com | Requires aqueous phase. |
| Benzothiazoline | Brønsted Acid (e.g., CSA) | Organic solvent, room temp. | Metal-free, rapid reaction. thieme-connect.com | Stoichiometric reductant required. |
| Zinc (Zn) | Ammonium (B1175870) Chloride (NH₄Cl) | Aqueous/Organic solvent | Inexpensive, avoids strong acids. google.com | Can be slow, generates waste. |
| Iron (Fe) | Acetic Acid / HCl (Béchamp) | High temperature | Very low cost, widely used historically. thieme-connect.com | Harsh conditions, significant waste. |
Radical Reactions and Pathways
The nitroaromatic structure of this compound allows it to participate in radical chemistry, primarily through the reduction of the nitro group to form a radical anion.
The most common radical pathway for nitroaromatic compounds begins with a one-electron reduction to form a nitro radical anion. uchile.clscielo.br This can be achieved through electrochemical methods or via biological reduction by enzymes like nitroreductases. uchile.clnih.gov
The formation of the nitro radical anion is a critical first step in the mechanism of action for many nitroaromatic drugs. scielo.brnih.gov Once formed, this radical anion is a reactive intermediate. In the absence of oxygen, it can disproportionate to regenerate the parent nitroaromatic compound and a nitroso species. nih.gov However, in the presence of oxygen, the nitro radical anion can transfer its electron to molecular oxygen, regenerating the original nitro compound and producing a superoxide (B77818) radical anion (O₂⁻). scielo.brnih.gov This futile cycle can lead to oxidative stress within biological systems. The radical intermediates can also undergo further fragmentation or reaction to produce other reactive nitrogen species like nitric oxide (NO) and nitroxyl (B88944) (HNO). nih.gov
The nitro group plays a crucial role in stabilizing the radical anion formed during one-electron reduction. uchile.cl This stabilizing effect stems from the strong electron-withdrawing properties of the nitro group, which operate through both inductive and resonance effects. scielo.brmdpi.com
Upon formation of the radical anion, the unpaired electron is not localized on the nitro group but is delocalized across the electronegative oxygen atoms and the aromatic π-system. This delocalization distributes the negative charge and the radical character over the entire molecule, significantly increasing its stability. The resonance structures show the unpaired electron density shared between the nitrogen, the two oxygen atoms, and the ortho and para positions of the benzene ring. This inherent stability of the nitro radical anion is a key factor that defines the redox chemistry of nitroaromatic compounds. uchile.cl
Elimination Reactions
The tert-butyl group of the ester is susceptible to elimination reactions, particularly under conditions that favor the formation of a carbocation. The solvolysis of tert-butyl esters, including benzoates, often proceeds through a mechanism that involves both substitution (Sₙ1) and elimination (E1).
Studies on the closely related compound, tert-butyl p-nitrobenzoate, in aqueous acetone (B3395972) show that the reaction proceeds via the formation of a tert-butyl carbocation intermediate. acs.org This intermediate is formed by the departure of the p-nitrobenzoate leaving group. Once formed, the tertiary carbocation is highly reactive and can follow two competing pathways:
Sₙ1 Pathway: The carbocation is attacked by a solvent molecule (e.g., water) to form a substitution product, in this case, tert-butyl alcohol. libretexts.org
E1 Pathway: A solvent molecule acts as a weak base, abstracting a proton from a carbon adjacent to the positive charge (a beta-hydrogen), leading to the formation of an alkene. For the tert-butyl carbocation, this results in the formation of 2-methylpropene (isobutylene). libretexts.orgmsu.edu
The ratio of substitution to elimination products is influenced by the solvent, temperature, and the nature of the base. msu.edu Generally, higher temperatures favor the elimination pathway. The reaction of this compound is expected to follow an identical E1/Sₙ1 mechanistic pathway due to the stability of the tertiary carbocation and the good leaving group ability of the 3-nitrobenzoate anion.
Table 3: Competing Sₙ1/E1 Products from this compound
| Reactant | Intermediate | Pathway | Product |
| This compound | Tert-butyl carbocation | Sₙ1 (Nucleophilic Attack) | Tert-butyl alcohol |
| This compound | Tert-butyl carbocation | E1 (Proton Abstraction) | 2-Methylpropene |
Applications of Tert Butyl 3 Nitrobenzoate in Advanced Organic Synthesis
Intermediate in Pharmaceutical Development
The 3-nitrobenzoate scaffold is a significant structural motif in medicinal chemistry, and tert-butyl 3-nitrobenzoate serves as a key starting material for introducing this moiety into potential drug candidates. Its utility stems from the dual functionality of the nitro group, which can be chemically modified, and the tert-butyl ester, which acts as a reliable protecting group for the carboxylic acid.
Synthesis of Biologically Active Compounds
This compound is an important precursor for synthesizing a variety of biologically active molecules. The core 3-nitrobenzoic acid structure, from which the ester is derived, is a known building block for compounds with potential antimicrobial, antioxidant, and anticancer properties. ontosight.ai Derivatives of 3-nitrobenzoic acid are actively explored in medicinal chemistry for their therapeutic potential. ontosight.ai By using the tert-butyl ester form, chemists can perform reactions on other parts of a molecule without the acidic carboxylic group interfering, later revealing the acid functionality when needed.
Precursor for Drug Discovery and Development
In drug discovery, the tert-butyl ester group is widely employed as a protecting group for carboxylic acids. thieme-connect.com This is due to its stability against many reagents and its convenient removal under specific acidic conditions. thieme-connect.comyoutube.com this compound provides a stable way to incorporate the 3-nitrobenzoate fragment during a multi-step synthesis. The nitro group itself is a versatile functional handle; for instance, it can be reduced to an amine (NH2) group, which is a common feature in many pharmaceutical agents. This transformation opens the door to creating a wide array of derivatives. For example, 3-aminobenzoic acid, which is prepared from 3-nitrobenzoic acid, is a key intermediate in the synthesis of certain dyes and has been explored for other applications. wikipedia.orgwikipedia.org
Specific Examples in Medicinal Chemistry
While direct examples naming this compound in final drug structures are specific to proprietary synthesis routes, its role can be understood through the importance of its parent acid and related structures. 3-Nitrobenzoic acid and its derivatives are used as intermediates in synthesizing more complex molecules for the pharmaceutical industry. ontosight.aiontosight.ai For instance, the reduction of the nitro group to an amine is a critical step. The resulting 3-aminobenzoic acid derivatives are foundational for various molecular scaffolds. The tert-butyl ester allows for this chemical manipulation while protecting the carboxylic acid, a common strategy in synthesizing complex pharmaceutical ingredients where precise control over reactive sites is necessary. acs.orgacs.org
Role of Functional Groups in Pharmaceutical Synthesis
| Functional Group | Role in Synthesis | Common Transformation | Significance |
|---|---|---|---|
| Tert-butyl Ester | Protecting group for carboxylic acid | Acid-catalyzed hydrolysis to reveal the carboxylic acid | Allows for reactions on other parts of the molecule without interference from the acidic proton. thieme-connect.comyoutube.com |
| Nitro Group | Versatile chemical handle; directing group | Reduction to an amino group (-NH2) | The amino group is a key component in many drug scaffolds, enabling further derivatization. wikipedia.org |
Monomer and Intermediate in Polymer Chemistry
Esters are fundamental to polymer chemistry, often serving as the monomers that form the repeating units of polymer chains, such as in polyesters and polyacrylates. numberanalytics.com While direct, large-scale polymerization of this compound is not widely documented, its structural components—an aromatic ester and a nitro group—are relevant to the synthesis of specialized polymers.
Synthesis of Advanced Materials and Coatings
Nitro-containing monomers are utilized in synthesizing certain aromatic polymers. researchgate.net The nitro group can be used as a reactive site in polymerization reactions, such as in nucleophilic aromatic substitution, to form polyethers. researchgate.net For example, nitrophenyl (meth)acrylates have been used as "active esters" in polymer synthesis, where the polymer is later modified by reacting the nitrophenyl group with other molecules. mdpi.com Furthermore, some nitroaromatic compounds are explored in the development of polymers and coatings to enhance properties like durability. nih.govchemimpex.com In this context, this compound could serve as a monomer or an intermediate for creating functional polymers, where the nitro group is either retained for its electronic properties or used as a handle for subsequent chemical modifications to tailor the material's final characteristics.
Development of Polyimides
Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The properties of these polymers can be fine-tuned by altering the chemical structure of their monomeric building blocks, specifically the aromatic diamines and dianhydrides. This compound serves as a key precursor to modified aromatic diamines, which can then be incorporated into polyimide chains.
The synthetic strategy involves the chemical reduction of the nitro group on this compound to an amine, yielding tert-butyl 3-aminobenzoate (B8586502). This aminobenzoate can then be used as a co-monomer in polymerization reactions with aromatic dianhydrides. The introduction of the bulky tert-butyl group as a pendant on the polymer backbone is a critical design feature. This group disrupts the close packing of the polymer chains, which in turn enhances the solubility of the resulting polyimide in common organic solvents. This improved solubility is a significant advantage for processing and fabricating the polymer into films, coatings, and other forms.
In an analogous study, a novel aromatic diamine featuring a pendant tert-butyl group was synthesized by reacting 4-tert-butyl catechol with 4-nitrobenzoyl chloride, followed by a reduction step. koreascience.kr This diamine was then polymerized with 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) to produce a polyimide. koreascience.kr The resulting polymer was readily soluble in N-methyl-2-pyrrolidone (NMP) and could be cast into a flexible and transparent film. koreascience.kr The presence of the tert-butyl group was shown to increase the distance between polymer main chains, contributing to the material's colorlessness and high optical transparency, with light transmittance exceeding 90% in the visible spectrum. koreascience.kr While the bulky group can slightly decrease the thermal stability compared to unsubstituted analogs, the trade-off for enhanced processability and desirable optical properties is often favorable for applications in flexible electronics and display technology. koreascience.kr
Precursor for Heterocyclic Compound Synthesis
Nitrogen-containing heterocycles are fundamental structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. ethz.chfrontiersin.orgnd.edu The strategic placement of functional groups on an aromatic ring, as seen in this compound, makes it a versatile starting material for constructing these complex ring systems.
Role in the Construction of Nitrogen-Containing Heterocycles
The utility of this compound as a precursor for heterocycles is primarily due to the reactivity of the nitro group. The nitro group is a powerful electron-withdrawing group and, more importantly, can be readily reduced to an amino group (-NH2). This transformation from a nitroaromatic to an aniline (B41778) derivative is a cornerstone of heterocyclic synthesis. The resulting amine is a nucleophilic center that can participate in a wide variety of cyclization reactions to form nitrogen-containing rings.
Furthermore, the nitro group itself can directly participate in cyclization reactions. For instance, reductive cyclization of a nitro group with a nearby ortho-substituted group is a common strategy for building five- or six-membered rings. The tert-butyl ester group on the molecule can also play a role, either by modifying the electronic properties of the ring or by serving as a handle for subsequent chemical modifications after the heterocyclic core has been constructed.
Synthesis of Specific Heterocyclic Scaffolds
The conversion of this compound or its derivatives into specific heterocyclic systems highlights its synthetic potential. While direct examples starting from this exact molecule are specialized, analogous transformations with closely related compounds illustrate the viable synthetic pathways.
One key application is in the synthesis of indole (B1671886) scaffolds. The Fischer indole synthesis, for example, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. This compound can be converted to the corresponding hydrazine (B178648) derivative, which can then undergo this classic reaction to produce substituted indoles.
A more advanced example is the use of related nitro-aromatic compounds in multi-step syntheses. For example, tert-butyl 3-nitro-1H-indole-1-carboxylate, a compound with a similar electronic and functional group arrangement, has been used in a Barton-Zard reaction to construct the complex pyrrolo[3,4-b]indole (B14762832) skeleton in excellent yield. nih.gov This demonstrates how the nitro-substituted ring can be a foundation for assembling polycyclic heterocyclic systems.
Moreover, the synthesis of 3-nitro-coumarins has been achieved through a metal-free, radical-triggered nitrative cyclization of aryl alkynoates using tert-butyl nitrite (B80452) (TBN) as the reagent. nih.gov This type of transformation, where a nitro group is incorporated during the cyclization process, showcases modern synthetic methods for creating functionalized heterocycles. The aniline derived from the reduction of this compound could be a starting point for creating the necessary aryl alkynoates for such reactions.
The following table summarizes potential heterocyclic scaffolds that can be synthesized from this compound derivatives:
| Heterocyclic Scaffold | Synthetic Strategy | Key Intermediate from this compound |
| Indoles | Fischer Indole Synthesis | Tert-butyl 3-hydrazinylbenzoate |
| Quinolines | Friedländer Annulation / Skraup Synthesis | Tert-butyl 3-aminobenzoate |
| Benzimidazoles | Phillips Condensation | Tert-butyl 3-aminobenzoate |
| Pyrroloindoles | Barton-Zard Reaction (by analogy) | Tert-butyl 3-aminobenzoate derivative |
These examples underscore the role of this compound as a versatile building block, providing access to a range of valuable heterocyclic structures through well-established and modern synthetic methodologies.
Spectroscopic and Structural Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of proton and carbon nuclei.
Proton NMR (¹H NMR) for Structural Elucidation
The ¹H NMR spectrum of tert-butyl 3-nitrobenzoate is anticipated to show two main regions of interest: the aliphatic region and the aromatic region.
Aliphatic Region: A prominent singlet peak is expected in the upfield region, typically around δ 1.6 ppm. This signal corresponds to the nine chemically equivalent protons of the tert-butyl group, (-C(CH₃)₃). Its integration value would be 9H.
Aromatic Region: The protons on the benzene (B151609) ring are deshielded by the electron-withdrawing effects of both the ester and the nitro groups, causing them to resonate at a higher chemical shift (downfield). Due to the meta-substitution pattern, four distinct signals are expected in the range of δ 7.6 to 8.9 ppm.
For the closely related analog, methyl 3-nitrobenzoate , reported ¹H NMR data in deuterated chloroform (B151607) (CDCl₃) shows signals at δ 8.76 (singlet, 1H), a multiplet between δ 8.28-8.37 (2H), and a multiplet between δ 7.50-7.65 (2H). rsc.orgrsc.org A similar pattern is expected for the tert-butyl ester, with the proton ortho to both the nitro and ester groups being the most deshielded and appearing furthest downfield. rsc.orgaiinmr.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.8 | Singlet (or Triplet) | 1H | Aromatic H (C2-H) |
| ~ 8.4 | Multiplet | 1H | Aromatic H (C4-H) |
| ~ 8.3 | Multiplet | 1H | Aromatic H (C6-H) |
| ~ 7.6 | Triplet | 1H | Aromatic H (C5-H) |
| ~ 1.6 | Singlet | 9H | tert-butyl H (-C(CH₃)₃) |
Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis
The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, eight distinct signals are predicted due to the molecule's lack of symmetry. aiinmr.com
Aliphatic Carbons: Two signals are expected for the tert-butyl group: one for the three equivalent methyl carbons (CH₃) around δ 28 ppm and one for the quaternary carbon (-C(CH₃)₃) around δ 82-85 ppm.
Aromatic Carbons: Six separate signals are anticipated for the benzene ring carbons, with their chemical shifts influenced by the attached substituents. The carbon atom bonded to the nitro group (C-NO₂) is expected to be highly deshielded.
Carbonyl Carbon: The ester carbonyl carbon (C=O) will appear as a singlet at the far downfield end of the spectrum, typically around δ 164 ppm. aiinmr.com
Analysis of methyl 3-nitrobenzoate shows aromatic and carbonyl carbon signals at δ 164.7 (C=O), 148.1 (C-NO₂), 135.1, 131.7, 129.5, 127.2, and 124.3 ppm. rsc.org The tert-butyl ester is expected to exhibit a similar pattern for the aromatic and carbonyl carbons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 164 | Ester Carbonyl (C=O) |
| ~ 148 | Aromatic C-NO₂ |
| ~ 135 | Aromatic C-H |
| ~ 132 | Aromatic C-CO |
| ~ 129 | Aromatic C-H |
| ~ 127 | Aromatic C-H |
| ~ 124 | Aromatic C-H |
| ~ 83 | Quaternary C (-C (CH₃)₃) |
| ~ 28 | Methyl C (-CH₃) |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The key absorptions expected for this compound are:
Nitro Group (NO₂): Two strong and distinct stretching bands are characteristic of the nitro group. The asymmetric stretch typically appears around 1530 cm⁻¹, and the symmetric stretch is found near 1350 cm⁻¹. For example, the symmetric stretch in 4-methyl-3-nitrobenzoic acid has been observed at 1340 cm⁻¹. researchgate.net
Ester Group (C=O): A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch is expected in the range of 1715-1730 cm⁻¹.
Ester Group (C-O): C-O stretching vibrations for the ester linkage are expected between 1100-1300 cm⁻¹.
Aromatic Ring: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region. chegg.com
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 | Medium-Weak | Aromatic C-H Stretch |
| ~ 2980 | Medium | Aliphatic C-H Stretch |
| ~ 1725 | Strong, Sharp | Ester C=O Stretch |
| ~ 1530 | Strong | Asymmetric NO₂ Stretch |
| ~ 1350 | Strong | Symmetric NO₂ Stretch |
| 1450-1600 | Medium-Weak | Aromatic C=C Stretch |
| 1100-1300 | Strong | Ester C-O Stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This compound has a molecular formula of C₁₁H₁₃NO₄ and a molecular weight of approximately 223.22 g/mol . nih.gov
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z of 223. A highly characteristic fragmentation for tert-butyl esters is the loss of a tert-butyl cation or the neutral molecule isobutylene (B52900), which would result in a prominent peak. cdnsciencepub.comuni-saarland.de
Loss of Isobutylene: The loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement would lead to a fragment ion corresponding to 3-nitrobenzoic acid at m/z 167 .
Loss of Tert-butyl Radical: Cleavage of the O-C bond can result in the formation of a 3-nitrobenzoate acylium ion at m/z 166 .
Formation of Tert-butyl Cation: A significant peak at m/z 57 corresponding to the stable tert-butyl cation ((CH₃)₃C⁺) is highly probable. uni-saarland.de
Other fragments could arise from the loss of the nitro group (-NO₂, 46 Da) or carbon monoxide (-CO, 28 Da) from the benzoyl moiety.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 223 | [M]⁺ (Molecular Ion) |
| 167 | [M - C₄H₈]⁺ |
| 166 | [M - •C₄H₉]⁺ |
| 150 | [M - C₄H₉ - O]⁺ or [C₇H₄NO₂]⁺ |
| 120 | [C₇H₄O₂]⁺ |
| 57 | [C(CH₃)₃]⁺ |
X-ray Crystallography for Solid-State Structure Determination
A search of the Cambridge Structural Database and other academic sources indicates that the single-crystal X-ray structure of this compound has not been reported. If a suitable crystal were grown, X-ray diffraction would provide definitive information on its solid-state conformation, including precise bond lengths, bond angles, and the dihedral angle between the plane of the benzene ring and the nitro and ester functional groups. It would also reveal details about intermolecular interactions, such as π-π stacking, which are common in aromatic nitro compounds.
Spectroscopic Analysis of Derivatives
The spectroscopic characterization of derivatives provides valuable comparative data. A key derivative is tert-butyl 3-aminobenzoate (B8586502) , formed by the chemical reduction of the nitro group to an amine group (-NH₂). nih.govsigmaaldrich.com The spectroscopic changes upon this transformation are significant:
¹H NMR: The strong electron-withdrawing nitro group is replaced by an electron-donating amino group, causing a notable upfield shift (to lower ppm values) of the signals for the aromatic protons.
¹³C NMR: The aromatic carbon signals would also experience an upfield shift due to the change in the electronic nature of the substituent.
IR Spectroscopy: The most dramatic change would be the disappearance of the strong NO₂ stretching bands (~1530 and 1350 cm⁻¹) and the appearance of characteristic N-H stretching bands for the primary amine, typically as two peaks in the 3300-3500 cm⁻¹ region.
Mass Spectrometry: The molecular weight of tert-butyl 3-aminobenzoate is 193.24 g/mol . nih.gov Its fragmentation pattern would differ, reflecting the presence of the amino group.
This comparative analysis underscores how spectroscopic techniques can be used to monitor chemical transformations and confirm the identity of related compounds.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Energetic and Structural Properties
Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and high-level ab initio composite methods are employed to predict the geometries, stabilities, and electronic structures of compounds.
Detailed thermochemical studies have been performed on closely related methyl nitrobenzoate isomers using a combination of experimental techniques and computational methods like the G3(MP2)//B3LYP composite method. researchgate.netresearchgate.net These studies derive crucial energetic data, such as the standard molar enthalpy of formation in the gaseous phase, by combining experimental results with high-accuracy theoretical calculations. researchgate.net For tert-butyl 3-nitrobenzoate, similar computational approaches can be used to predict its thermodynamic stability. The calculations would involve optimizing the molecular geometry to find the lowest energy conformation and then computing its energetic properties.
Key structural parameters that can be determined include bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. The planarity of the benzene (B151609) ring and the orientation of the nitro and tert-butyl ester groups are critical aspects of its structure. Computational tools also allow for the prediction of various molecular properties. chemscene.com
Table 1: Calculated Physicochemical Properties for this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 69.44 Ų | Relates to the molecule's polarity and ability to form hydrogen bonds. |
| LogP (Octanol-Water Partition Coefficient) | 2.5501 | Indicates the hydrophobicity of the molecule. |
| Number of Rotatable Bonds | 2 | Highlights the molecule's conformational flexibility around the ester and aryl-ester bonds. |
Data sourced from computational models. chemscene.com
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energy barriers associated with transition states. For molecules containing the nitrobenzoate functional group, DFT studies have been used to explore their reactivity.
For instance, the role of the p-nitrobenzoate anion as a nucleophile in SN2 reactions has been investigated using DFT calculations. rsc.orgrsc.org Such studies employ various functionals, including B3LYP, CAM-B3LYP, and M06-2X, to estimate the transition state energies for different reaction pathways, such as ring-opening versus ring-emitting processes in the esterification of cyclic ammonium (B1175870) salts. rsc.orgrsc.org The analysis reveals that the conformation of the transition state ring, rather than the ground-state strain, often dictates the regioselectivity of the reaction. rsc.org These computational models provide activation free energies (ΔΔG≠) that can be compared with experimental outcomes. rsc.org
Furthermore, the solvolysis reactions of related compounds like tert-butyl p-nitrobenzoate have been studied to understand the lifetime and reaction dynamics of tertiary carbocation intermediates in aqueous solutions. acs.org These studies show very little oxygen scrambling in the unreacted ester, providing insights into the nature of the ion-pair intermediates involved in the reaction pathway. acs.org
Table 2: Representative Data from Reaction Pathway Modeling
| Computational Method | Parameter Calculated | Application |
|---|---|---|
| DFT (e.g., B3LYP, M06-2X) | Transition State Energy (ΔG≠) | Predicting the feasibility and selectivity of a reaction pathway. rsc.orgrsc.org |
| DFT (e.g., B3LYP/6-31G*) | Optimized Transition State Geometry | Visualizing the molecular structure at the peak of the energy barrier. acs.org |
| IRC (Intrinsic Reaction Coordinate) | Minimum Energy Path | Confirming that a transition state connects the correct reactants and products. acs.org |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and conformational landscape of molecules over time. For a flexible molecule like this compound, which has two key rotatable bonds, MD simulations can map out the accessible conformations and the energy barriers between them. chemscene.com
An MD simulation would typically model the molecule in a solvent box, simulating the interactions with surrounding solvent molecules to provide a realistic view of its behavior in solution. The primary motions of interest would be the rotation of the bulky tert-butyl group and the rotation around the aryl-ester (C-O) bond. These simulations can reveal the most populated (lowest energy) conformations and the timescale of transitions between different conformational states. While MD is a powerful technique for such analysis, specific MD studies focused solely on this compound are not prominent in the surveyed literature. However, the methodology is widely applied to analyze conformational equilibria in related substituted cyclic and acyclic systems. researchgate.netacs.org
Structure-Activity Relationship (SAR) Studies using Computational Tools
Structure-Activity Relationship (SAR) studies aim to link a molecule's structural features to its biological activity. Computational tools are essential in modern SAR, allowing for the calculation of molecular descriptors that can be correlated with activity.
Research on a library of nitrobenzoate esters and thioesters has provided significant insights into the SAR for antimycobacterial activity. mdpi.com These studies demonstrated that nitro-substitution on the aromatic ring is a key determinant of activity against M. tuberculosis. mdpi.com Specifically, derivatives with a 3,5-dinitro substitution pattern were found to be the most potent, suggesting that the electronic effects and positioning of the nitro groups are crucial for biological function. mdpi.com The greater antitubercular activity of these nitro derivatives was not directly correlated with their hydrolysis rates or the pKa of the parent acids. mdpi.com
Computational SAR models, often referred to as Quantitative Structure-Activity Relationships (QSAR), use calculated descriptors to predict biological activity. For nitroaromatic compounds, which can act as polar narcotics, descriptors such as the octanol-water partition coefficient (log Kow) and electronic parameters like the energy of the lowest unoccupied molecular orbital (ELUMO) are often used in QSAR models for predicting toxicity. europa.eu
Table 3: Structure-Activity Relationship for Nitrobenzoate Derivatives against M. tuberculosis
| Aromatic Substitution Pattern | Observed Activity | Implication |
|---|---|---|
| No nitro group | Low activity | The nitro group is critical for potent activity. mdpi.com |
| 4-nitro | High activity | A single nitro group significantly enhances activity. mdpi.com |
| 3,5-dinitro | Very high activity | The presence of two nitro groups in a meta arrangement provides the strongest effect. mdpi.com |
Based on findings from a study on benzoate (B1203000) esters. mdpi.com
Prediction of Spectroscopic Parameters
Quantum chemical calculations can accurately predict spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.
Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often combined with DFT (GIAO-DFT) or MP2 theory (GIAO-MP2), are widely used to predict NMR chemical shifts (¹H and ¹³C). science.gov Studies have shown that these methods can yield results that correlate well with experimental values. science.gov For this compound, such calculations would predict the chemical shifts for the aromatic protons, the distinct signal for the tert-butyl protons, and the shifts for all carbon atoms in the molecule.
Similarly, vibrational frequencies corresponding to infrared (IR) spectroscopy can be calculated. These computations help in assigning experimental IR bands to specific molecular motions, such as the characteristic stretches for the nitro group (N=O) and the ester carbonyl group (C=O).
Table 4: Comparison of Typical Experimental and Predicted Spectroscopic Data
| Spectroscopic Technique | Parameter | Typical Experimental Range (for related compounds) | Computationally Predicted Value |
|---|---|---|---|
| ¹H NMR | tert-butyl protons (δ) | ~1.4 ppm | Calculated chemical shift |
| ¹³C NMR | Carbonyl carbon (δ) | ~165 ppm | Calculated chemical shift |
| IR Spectroscopy | Ester C=O stretch (ν) | ~1720 cm⁻¹ | Calculated vibrational frequency |
| IR Spectroscopy | Nitro NO₂ stretch (ν) | ~1520 cm⁻¹ | Calculated vibrational frequency |
Experimental ranges are based on analogous compounds. Computational predictions would be generated using methods like GIAO-DFT. science.gov
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Synthesis
The efficient synthesis of tert-butyl 3-nitrobenzoate is a key focus of research, with an emphasis on developing new and improved catalytic systems. Traditional esterification methods often require harsh conditions, leading scientists to explore milder and more selective alternatives.
One promising area is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture, simplifying purification and reducing waste. A novel single-step process for the esterification of aldehydes using a heterogeneous titanium superoxide (B77818) catalyst has been reported, demonstrating a potential pathway for producing esters like this compound. scribd.com Another avenue of exploration involves solid acid catalysts, such as zeolites, which are being investigated for the nitration of aromatic compounds and could be adapted for esterification processes.
Future research is also likely to focus on advanced catalyst design, including:
Manganese-based Catalysts: Highly electrophilic manganese catalysts are being developed for the challenging oxidation of C-H bonds, a technology that could be harnessed for novel synthetic routes to functionalized benzoates.
Metal-Organic Frameworks (MOFs): The tunable porosity and active metal sites of MOFs make them strong candidates for developing highly selective and reusable catalysts for esterification reactions.
Biocatalysts: The use of enzymes, such as lipases, offers a green alternative for ester synthesis under mild conditions, a trend that is expected to grow.
Table 1: Comparison of Catalytic Approaches for Ester Synthesis
| Catalyst Type | Potential Advantages | Research Focus | Reference |
|---|---|---|---|
| Heterogeneous (e.g., Titanium Superoxide) | Easy separation and reusability, potential for single-step synthesis. | Direct oxidative esterification. | scribd.com |
| Zeolites | Shape selectivity, thermal stability, solid acid properties. | Nitration and esterification of aromatics. | |
| Manganese Complexes | High reactivity for challenging C-H bond functionalization. | Development of novel synthetic pathways. | |
| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, environmentally benign. | Green synthesis routes. |
Exploration of New Reaction Pathways and Selectivities
Beyond improving existing synthetic methods, researchers are actively exploring entirely new reaction pathways to both synthesize and utilize this compound. A significant area of interest is the use of alternative reagents that offer different reactivity and selectivity.
Tert-butyl nitrite (B80452) (TBN) has emerged as a versatile reagent in organic synthesis. It can act as a source of nitric oxide (NO) and other reactive nitrogen species, enabling novel transformations. Recent reviews highlight its growing application in C-H bond functionalization, including nitration, under mild, often metal-free conditions. This opens up possibilities for the direct nitration of tert-butyl benzoate (B1203000) or the development of new routes to this compound with unique regioselectivity.
Future exploration in this area includes:
Radical Chemistry: Investigating radical-based pathways, initiated by reagents like TBN, to functionalize the aromatic ring or the tert-butyl group, leading to novel derivatives.
Photocatalysis: Using light to drive chemical reactions, which could provide highly selective and energy-efficient pathways for the synthesis or modification of the compound.
Directed C-H Activation: Employing directing groups to achieve precise functionalization at specific positions on the benzene (B151609) ring, offering unparalleled control over the synthesis of complex substituted nitrobenzoates.
Integration with Flow Chemistry and Automated Synthesis
The integration of continuous flow chemistry and automated systems represents a major emerging trend in chemical manufacturing, offering significant advantages in safety, efficiency, and scalability. The synthesis of nitroaromatic compounds, which can involve hazardous reagents and exothermic reactions, is particularly well-suited for the enhanced control offered by flow reactors.
Research has demonstrated the successful synthesis of key intermediates, such as tert-butyl nitrite, using continuous flow processes, which are safer and easier to scale up than traditional batch methods. Similarly, the nitration of other aromatic compounds has been effectively performed in flow, highlighting the potential for this technology in the production of this compound. The ability to precisely control temperature, pressure, and reaction time in microreactors can lead to higher yields, improved selectivity, and a minimized risk of runaway reactions.
The future in this domain points towards fully automated systems where reaction parameters are optimized by algorithms, leading to rapid process development and on-demand production of this compound and its derivatives.
Advanced Applications in Materials Science and Medicinal Chemistry
While this compound is primarily known as a synthetic intermediate, future research is aimed at leveraging its chemical properties for advanced applications.
Medicinal Chemistry: Nitroaromatic compounds are crucial building blocks in drug discovery. This compound serves as a key precursor for the synthesis of more complex molecules with potential pharmacological activity. The nitro group can be readily reduced to an amino group, which is a common functional handle for building diverse molecular architectures. For instance, nitrobenzoate scaffolds are being investigated for the development of new antimycobacterial agents to combat tuberculosis. Its derivatives are also used in synthesizing heterocyclic compounds, a class of molecules with a wide range of biological activities.
Materials Science: The application of this compound in materials science is an area with significant growth potential. Nitroaromatic compounds can possess interesting electronic and optical properties. Research into related compounds like benzoyl tert-butyl nitroxide suggests potential use in developing new materials with specific magnetic or electrochemical properties. Future work could explore the incorporation of the this compound moiety into polymers or organic frameworks to create materials for electronics, sensors, or energetic applications.
Furthering Green Chemistry Principles in its Production and Use
Applying the principles of green chemistry to the entire lifecycle of this compound is a critical future direction. This involves minimizing waste, reducing energy consumption, and using less hazardous substances.
Key emerging trends include:
Solvent-Free Synthesis: Developing synthetic protocols that eliminate the need for volatile and often toxic organic solvents is a primary goal. A novel method for synthesizing tert-butyl esters using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under solvent-free and base-free conditions, facilitated by electromagnetic milling, has been reported. This mechanochemical approach represents a significant step towards a more sustainable synthesis.
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core green chemistry principle. Research into catalytic cycles and reaction pathways that minimize the formation of byproducts is ongoing.
Use of Greener Solvents: When solvents are necessary, the focus is shifting towards more environmentally benign alternatives to traditional chlorinated solvents. Water, ethanol (B145695), and other bio-based solvents are being explored for esterification and other transformations.
Table 2: Green Chemistry Approaches for Tert-butyl Ester Synthesis
| Principle | Emerging Technique | Advantages | Reference |
|---|---|---|---|
| Waste Prevention | Heterogeneous Catalysis | Easy catalyst recovery and reuse, reducing solid waste. | scribd.com |
| Atom Economy | Addition Reactions | Maximizes incorporation of starting materials into the product. | |
| Safer Solvents & Reagents | Solvent-Free Mechanochemistry | Eliminates solvent use, reduces hazard potential. | |
| Energy Efficiency | Flow Chemistry / Photocatalysis | Improved heat transfer reduces energy input; light as a 'reagent'. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing tert-butyl 3-nitrobenzoate with high purity and yield?
- Methodological Answer : The synthesis typically involves nitration of a benzoic acid derivative. For example, methyl 3-nitrobenzoate is synthesized via nitration using concentrated sulfuric and nitric acids (1:1 molar ratio) under controlled cooling (0–5°C) to prevent overheating . For the tert-butyl ester, replace the methyl group with tert-butanol via esterification. Key parameters include:
- Stoichiometry : Ensure a 10–20% excess of tert-butanol to drive esterification.
- Purification : Use vacuum filtration followed by recrystallization in methanol to remove unreacted starting materials .
- Monitoring : Thin-layer chromatography (TLC) with 8:2 hexane/ethyl acetate can confirm reaction progress and purity .
Q. How should this compound be purified to minimize contamination by nitro-group byproducts?
- Methodological Answer : Post-synthesis purification steps include:
- Cold Washing : Rinse the crude product with ice-cold water and methanol to remove acidic residues .
- Recrystallization : Dissolve the crude product in minimal hot methanol, then cool slowly to crystallize pure this compound. This removes polar impurities and unreacted nitro precursors .
- Troubleshooting : If TLC shows multiple spots, repeat recrystallization or employ column chromatography with silica gel and a non-polar solvent system.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups:
- C=O stretch at ~1725 cm⁻¹ (ester carbonyl).
- NO₂ asymmetric/symmetric stretches at 1530 and 1350 cm⁻¹ .
- ¹H/¹³C NMR : Confirm structure by observing:
- tert-butyl protons as a singlet at ~1.3–1.5 ppm.
- Aromatic protons in the 7.5–8.5 ppm range (meta-substituted nitro group) .
Q. What storage conditions ensure long-term stability of this compound?
- Methodological Answer : Store in airtight containers at room temperature (RT) away from light and moisture. Avoid repeated freeze-thaw cycles if preparing stock solutions. For solutions, use anhydrous DMSO or dichloromethane and aliquot to prevent degradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve ambiguities in the electronic structure of this compound?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using software like Gaussian or ORCA. Compare computed NMR/IR spectra with experimental data to validate the structure. For example, calculate the electron-withdrawing effect of the nitro group on the ester carbonyl’s resonance .
- Reactivity Predictions : Simulate reaction pathways (e.g., nitro-group reduction) to identify intermediates and transition states .
Q. What experimental strategies mitigate side reactions during the nitration of tert-butyl benzoate derivatives?
- Methodological Answer :
- Controlled Nitration : Use a slow addition rate of nitric acid to minimize poly-nitration. Monitor temperature (<5°C) to prevent thermal decomposition .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation byproducts.
- Post-Reaction Analysis : Employ high-performance liquid chromatography (HPLC) or mass spectrometry to detect trace impurities.
Q. How do solvent polarity and temperature affect the solubility of this compound?
- Methodological Answer :
- Systematic Testing : Prepare saturated solutions in solvents of varying polarity (e.g., hexane, ethyl acetate, DMSO) at 25°C and 50°C. Measure solubility via gravimetric analysis or UV-Vis spectroscopy.
- Data Interpretation : Correlate solubility with Hansen solubility parameters. For example, tert-butyl esters typically show higher solubility in non-polar solvents due to the bulky tert-butyl group .
Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Conditions : The tert-butyl group provides steric protection, slowing ester hydrolysis. Monitor degradation via ¹H NMR by observing the disappearance of the ester carbonyl peak.
- Basic Conditions : The nitro group’s electron-withdrawing effect increases ester susceptibility to nucleophilic attack. Conduct kinetic studies in NaOH/ethanol solutions to quantify hydrolysis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
